![molecular formula C7H7BrO2 B1266160 2-Bromo-4-(hydroxymethyl)phenol CAS No. 29922-56-3](/img/structure/B1266160.png)
2-Bromo-4-(hydroxymethyl)phenol
Overview
Description
Synthesis Analysis
2-Bromo-4-(hydroxymethyl)phenol can be synthesized through various chemical reactions, including solvolytic elimination and hydrolysis. The hydrolysis of 2-bromo-4-dibromomethylphenol in slightly aqueous conditions provides evidence for the formation of quinone methide during hydrolysis, leading to the production of 3-bromo-4-hydroxybenzaldehyde (Mare & Newman, 1984). Additionally, a chemoselective method for direct bromination of (hydroxymethyl)phenols without affecting the phenolic hydroxy group has been described, offering a simple approach for the synthesis of such compounds (Nieddu, Luca, & Giacomelli, 2008).
Molecular Structure Analysis
The molecular structure of this compound and related compounds have been analyzed through various techniques including X-ray crystallography. Such studies reveal that the molecules exhibit planarity except for the atoms in the hydroxymethyl group, which participate in helical hydrogen bonding and the formation of R(2)2(12) rings, along with weaker C-H...π interactions (Cox, 2003).
Chemical Reactions and Properties
This compound is involved in various chemical reactions, including electrophilic aromatic substitution and oxidation processes. Its reactivity with bromine and chlorine has been studied, showing high reactivity levels that are influenced by the phenolic substituents and the possibility of quinone formation. The compound's reaction with bromine is particularly notable for its speed and the impact of substituent effects on reactivity (Criquet et al., 2015).
Physical Properties Analysis
The physical properties of this compound, such as crystal structure and hydrogen bonding patterns, have been elucidated through detailed structural analyses. These studies show how molecular conformation is stabilized by intramolecular hydrogen bonding and, in some cases, by intermolecular interactions, highlighting the compound's structural characteristics and stability under various conditions (Liu et al., 2009).
Chemical Properties Analysis
The chemical properties of this compound include its reactivity in bromination reactions, where it serves as a precursor to other brominated phenolic compounds. These reactions are pivotal in understanding the compound's role in synthetic chemistry, especially in the context of developing new materials and chemicals with specific desired properties (Fischer & Henderson, 1983).
Scientific Research Applications
Synthesis and Properties
- Synthesis of Complexes : 2-Bromo-4-(hydroxymethyl)phenol derivatives have been used in the synthesis of various copper(II) complexes. These complexes exhibit distinct electrochemical and magnetic properties, with antiferromagnetic interactions observed between copper atoms (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Analytical and Structural Chemistry
- Spectral and Thermal Analysis : The compound has been involved in studies focusing on spectral analysis and thermodynamic parameters, particularly in the synthesis of gold(III) complexes (Altun & Yoruç, 2019).
- X-ray Diffraction and DFT Calculations : X-ray structure and density functional theory (DFT) calculations have been conducted on oxido-vanadium(V) complexes using derivatives of this compound, aiding in understanding the electronic structure and bonding of these complexes (Sheikhshoaie et al., 2015).
Environmental Chemistry and Treatment
- Water Treatment and Oxidation Processes : Research has focused on the oxidation kinetics of bromophenols like this compound during water treatment processes, analyzing the formation of potentially harmful brominated products (Jiang et al., 2014).
Catalysis and Synthesis
- Gold-Catalyzed Phenol Synthesis : The compound is used in the study of gold-catalyzed phenol synthesis, exploring the effect of different substituents on the reaction processes (Hashmi et al., 2006).
Mechanism of Action
Target of Action
2-Bromo-4-(hydroxymethyl)phenol is a chemically versatile compound that can interact with a variety of targets. It is used as an intermediate in the synthesis of some heterocyclic compounds, calix5arenes, stable metallaquinones as charge-transfer complexes, and titanium trisphenol complexes as catalytic systems in ring-opening polymerization reactions . It is also used for the preparation of pharmacologically active compounds .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. For instance, it can undergo bromination of (hydroxymethyl)phenols via reaction with 2,4,6-trichloro[1,3,5]triazine in N,N-dimethylformamide at room temperature . The reaction occurs without affecting the phenolic hydroxy group .
Biochemical Pathways
It is known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The result of the compound’s action can vary depending on its specific targets and the context of its use. For instance, in the context of organic synthesis, the compound can serve as a useful intermediate for producing various other compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of a phenolic hydroxy group, which makes the reaction selective towards bromination . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.
properties
IUPAC Name |
2-bromo-4-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFQFRJTRZBJJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184036 | |
Record name | 3-Bromo-4-hydroxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29922-56-3 | |
Record name | 3-Bromo-4-hydroxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29922-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-hydroxymethylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029922563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-4-hydroxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-hydroxybenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.401 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMO-4-HYDROXYMETHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCR2ARL56P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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